N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route could be the reaction of 2-(Difluoromethyl)-6-methyl-4-(trifluoromethyl)benzoyl chloride (a precursor) with an appropriate amine, followed by acetylation. The exact synthetic pathway would require further investigation .
Molecular Structure Analysis
The molecular formula of N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide suggests a spirocyclic structure. Analyzing its Lewis structure , hybridization, and resonance forms would provide insights into its stability and reactivity .
Scientific Research Applications
Antiviral Applications
- Spirothiazolidinone Derivatives: A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated for their antiviral activity, demonstrating strong activity against influenza A/H3N2 virus and human coronavirus 229E. This highlights the potential of spirothiazolidinone scaffolds in developing new classes of antiviral molecules (Apaydın et al., 2020).
Pharmacological Characterization
- κ-Opioid Receptor Antagonists: A novel κ-opioid receptor (KOR) antagonist with a spiroscaffold demonstrated significant selectivity and efficacy, indicating potential for depression and addiction disorder treatments (Grimwood et al., 2011).
Antihypertensive Activity
- 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones: A series of these compounds were synthesized and screened as antihypertensive agents, with some showing promising activity, underscoring the therapeutic potential of spirocyclic compounds in cardiovascular disease management (Caroon et al., 1981).
Antiplasmodial Properties
- N-(3-Trifluoroacetyl-indol-7-yl) Acetamides: Novel compounds with this structure were synthesized and showed potential in vitro antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria (Mphahlele et al., 2017).
Anticancer and Antidiabetic Potential
- Spirothiazolidines Analogs: Development of novel spirothiazolidines demonstrated significant anticancer and antidiabetic activities, highlighting the versatility of spiro compounds in addressing multiple therapeutic targets (Flefel et al., 2019).
Safety and Hazards
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3/c1-10-4-2-3-7-17(10)15(24)22(16(25)21-17)9-14(23)20-13-6-5-11(18)8-12(13)19/h5-6,8,10H,2-4,7,9H2,1H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHVCUWLLKVXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.